1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile
Overview
Description
This compound is an organic molecule with a cyclobutanecarbonitrile core, which is a type of cyclic compound. It also has a benzyloxy and a methoxy group attached to a phenyl ring .
Synthesis Analysis
The synthesis of such compounds often involves multi-step chemical reactions, leveraging methods such as benzylation, reduction, bromination, and various coupling reactions .Molecular Structure Analysis
The molecular structure of compounds like this is characterized by the presence of a cyclobutanecarbonitrile core and the addition of benzyloxy and methoxy groups influences the electronic distribution across the molecule.Chemical Reactions Analysis
Compounds with similar structures participate in various chemical reactions, including those that lead to the synthesis of biologically active molecules .Physical And Chemical Properties Analysis
The physical properties of similar compounds, such as melting point, solubility, and crystallinity, are crucial for its application in various fields.Scientific Research Applications
Antimicrobial Activity
1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile: has been studied for its potential in combating microbial infections. Derivatives of this compound have shown effectiveness against a range of microbial strains. The compound’s structure allows for the synthesis of novel chalcones, which are known for their antimicrobial properties . These synthesized chalcones can be further modified to enhance their activity and specificity against various bacterial and fungal pathogens.
Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, this compound serves as a precursor for synthesizing various derivatives with potential therapeutic applications. The benzyloxy and methoxy groups present in the compound provide sites for chemical modifications, leading to the creation of new molecules with possible medicinal benefits .
Antioxidant Properties
The compound’s derivatives have been explored for their antioxidant capabilities. By undergoing specific reactions, these derivatives can scavenge free radicals, thereby protecting cells from oxidative stress . This property is particularly valuable in the development of treatments for diseases where oxidative damage is a contributing factor.
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a critical area of research due to the biological importance of heterocyclic compounds1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile can be used to synthesize various heterocyclic structures, such as oxazines, which have wide-ranging applications in medicinal chemistry .
Biological Potential Screening
The compound is utilized in the synthesis of chalcone derivatives, which are then screened for their biological potential. This includes evaluating their antibacterial, antifungal, and cytotoxic activities. Such screenings are essential for identifying new drug candidates .
Chemical Intermediate
As a chemical intermediate, this compound is instrumental in the synthesis of more complex organic molecules. It can be used to create compounds with specific desired properties, which can then be applied in different scientific research fields, including materials science and drug development .
Emulsifying Agent
Derivatives of this compound have found use as emulsifying agents in various formulations. Their chemical structure allows them to stabilize mixtures of substances that typically do not mix well, such as oil and water .
Research Use in Synthesis and Characterization
In synthetic chemistry research, 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile is valuable for studying reaction mechanisms and pathways. It also plays a role in the characterization of new compounds through techniques like NMR, IR spectroscopy, and mass spectrometry .
Mechanism of Action
Mode of Action
It is proposed that it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
For instance, compounds with benzyloxy and methoxyphenyl groups have been implicated in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The presence of the cyclobutanecarbonitrile group may influence its bioavailability and metabolic stability .
Result of Action
Based on its chemical structure, it may influence cellular processes such as signal transduction, enzyme activity, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
Safety and Hazards
properties
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)cyclobutane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-18-12-16(19(14-20)10-5-11-19)8-9-17(18)22-13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPQAGFOEXLJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCC2)C#N)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.